2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile
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Overview
Description
2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile is a heterocyclic compound that features a benzimidazole ring fused with a nitrile group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile typically involves the condensation of o-phenylenediamine with various aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with an appropriate nitrile in the presence of a catalyst such as phosphorous oxychloride . The reaction is carried out at elevated temperatures, typically around 100-110°C, for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents and catalysts is also crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Amides or esters of benzimidazole.
Scientific Research Applications
2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties
Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring mimics the structure of naturally occurring nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-(2’-Quinolyl)benzimidazole: Known for its antiproliferative activity against cancer cells.
Pyrimido[1,2-a]benzimidazoles: Studied for their antiviral and antimicrobial properties.
1-(2-Pyridinyl)-2-(o, m-, p-hydroxyphenyl)benzimidazoles: Used as corrosion inhibitors.
Uniqueness
2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile is unique due to its specific nitrile group, which allows for a broader range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-12(17)9(8-14)13-15-10-6-4-5-7-11(10)16(13)2/h4-7,9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQWCQFUKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C#N)C1=NC2=CC=CC=C2N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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